
2-(2-Bromo-4-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Bromo-4-methylphenoxy)acetohydrazide” is a synthetic compound with the molecular formula C9H11BrN2O2 . It has a molecular weight of 259.1 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11BrN2O2/c1-6-2-3-8 (7 (10)4-6)14-5-9 (13)12-11/h2-4H,5,11H2,1H3, (H,12,13) . This indicates the presence of a bromo group, a methyl group, and a hydrazide group in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 259.1 . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique
Antimicrobial Applications
2-(2-Bromo-4-methylphenoxy)acetohydrazide has been explored for its antimicrobial properties. Research by Fuloria, Fuloria, and Gupta (2014) demonstrates its use in synthesizing compounds with antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014). Similarly, studies by Varshney, Husain, and Parcha (2014) and Senkardeş et al. (2021) have shown its potential in synthesizing novel compounds with significant antimicrobial and antifungal properties (Varshney, Husain, & Parcha, 2014); (Şenkardeş et al., 2021).
Nonlinear Optical Applications
K. Naseema and colleagues (2010) investigated the nonlinear optical properties of derivatives of this compound. These compounds demonstrated potential for applications in optical devices like optical limiters and switches (Naseema et al., 2010).
Analgesic and Anti-inflammatory Properties
D. Dewangan and team (2015) explored the use of this compound in synthesizing oxadiazole derivatives with potent analgesic and anti-inflammatory activities (Dewangan et al., 2015).
Anticancer Agents
Research by Şenkardeş et al. (2021) demonstrated that derivatives of this compound exhibit significant anticancer activities, particularly against gastric, cervical, and breast cancer cell lines (Şenkardeş et al., 2021).
Antileishmanial Activity
M. Ahsan and colleagues (2016) synthesized analogues of this compound for potential therapeutics against leishmaniasis, demonstrating promising antileishmanial activity in vitro (Ahsan et al., 2016).
Urease Inhibition
Research by G. Sheng and team (2015) explored the urease inhibitory activities of hydrazone compounds derived from this compound, indicating strong inhibitory properties (Sheng et al., 2015).
Crystal Structure Analysis
N. Sharma and colleagues (2015) synthesized and analyzed the crystal structure of related compounds, providing insights into the molecular arrangement and hydrogen bonding patterns (Sharma et al., 2015).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-Bromo-4-methylphenoxy)acetohydrazide involves the reaction of 2-bromo-4-methylphenol with chloroacetyl chloride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride, which is then reacted with hydrazine hydrate to form the final product.", "Starting Materials": [ "2-bromo-4-methylphenol", "chloroacetyl chloride", "hydrazine hydrate" ], "Reaction": [ "Step 1: 2-bromo-4-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-bromo-4-methylphenoxy)acetyl chloride.", "Step 2: The resulting 2-(2-bromo-4-methylphenoxy)acetyl chloride is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form 2-(2-Bromo-4-methylphenoxy)acetohydrazide.", "Step 3: The final product is purified by recrystallization from a suitable solvent such as ethanol." ] } | |
Numéro CAS |
6079-89-6 |
Formule moléculaire |
C20H42N2O |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
N',N'-dimethyloctadecanehydrazide |
InChI |
InChI=1S/C20H42N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(23)21-22(2)3/h4-19H2,1-3H3,(H,21,23) |
Clé InChI |
DFSWIGZHDPHBRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN)Br |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NN(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-fluorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2377213.png)
![5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2377215.png)

![7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2377218.png)

![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)
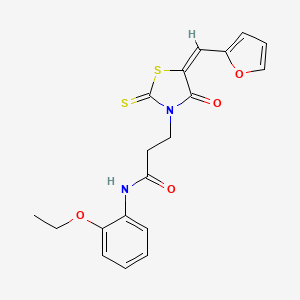
![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)
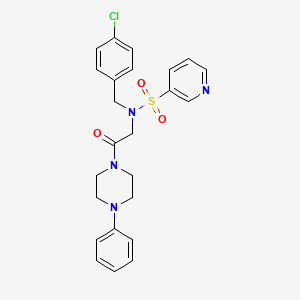
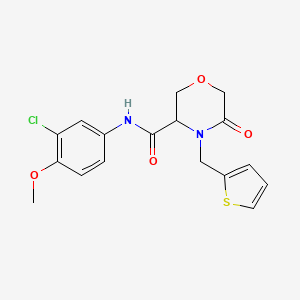
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)
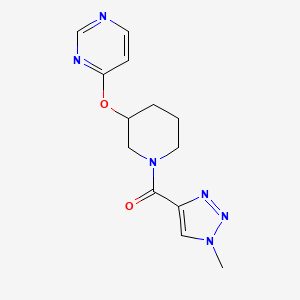
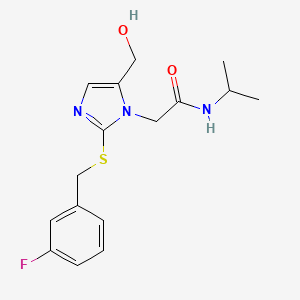
![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)